molecular formula C11H18N4O B13212558 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole

5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole

Cat. No.: B13212558
M. Wt: 222.29 g/mol
InChI Key: KSPFRRVPHNOYOH-UHFFFAOYSA-N
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Description

5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining an oxadiazole ring with an octahydropyrrolo[3,4-c]pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole typically involves the thermolysis of N-phthalimidoaziridines derived from 3,5-disubstituted 1,2,4-oxadiazoles . The reaction conditions often include heating in the presence of N-arylmaleimide, which facilitates the formation of the desired pyrrolidine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for reduction and various aldehydes for substitution reactions . The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with aldehydes can yield 3,5-disubstituted 1,2,4-oxadiazoles .

Scientific Research Applications

5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole apart is the combination of the oxadiazole ring with the octahydropyrrolo[3,4-c]pyrrole moiety.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-ylmethyl)-5-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H18N4O/c1-2-11-13-10(14-16-11)7-15-5-8-3-12-4-9(8)6-15/h8-9,12H,2-7H2,1H3

InChI Key

KSPFRRVPHNOYOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)CN2CC3CNCC3C2

Origin of Product

United States

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